molecular formula C13H17BrO3 B13997952 2-Bromo-3-(4-hydroxybutyl)benzyl acetate

2-Bromo-3-(4-hydroxybutyl)benzyl acetate

Cat. No.: B13997952
M. Wt: 301.18 g/mol
InChI Key: VKWGQNOMJNYBCY-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-hydroxybutyl)benzyl acetate is an organic compound with the molecular formula C13H17BrO3 and a molecular weight of 301.17628 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxybutyl group, and an acetate group attached to a benzyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Bromo-3-(4-hydroxybutyl)benzyl acetate involves several steps. One common method includes the bromination of 3-(4-hydroxybutyl)benzyl acetate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

2-Bromo-3-(4-hydroxybutyl)benzyl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group results in the formation of a ketone or aldehyde, while reduction of the bromine atom yields the corresponding hydrocarbon .

Scientific Research Applications

2-Bromo-3-(4-hydroxybutyl)benzyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-hydroxybutyl)benzyl acetate involves its interaction with specific molecular targets. The bromine atom and hydroxybutyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can modulate various biological pathways and processes, making the compound useful for studying cellular mechanisms .

Comparison with Similar Compounds

2-Bromo-3-(4-hydroxybutyl)benzyl acetate can be compared with other similar compounds, such as:

    2-Bromo-3-(4-hydroxybutyl)benzyl alcohol: This compound has a similar structure but lacks the acetate group. It is less reactive in certain chemical reactions due to the absence of the ester functionality.

    2-Bromo-3-(4-hydroxybutyl)benzyl chloride: This compound has a chloride atom instead of an acetate group. It is more reactive in nucleophilic substitution reactions but may have different biological properties.

    2-Bromo-3-(4-hydroxybutyl)benzyl ether: This compound has an ether linkage instead of an acetate group.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H17BrO3

Molecular Weight

301.18 g/mol

IUPAC Name

[2-bromo-3-(4-hydroxybutyl)phenyl]methyl acetate

InChI

InChI=1S/C13H17BrO3/c1-10(16)17-9-12-7-4-6-11(13(12)14)5-2-3-8-15/h4,6-7,15H,2-3,5,8-9H2,1H3

InChI Key

VKWGQNOMJNYBCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=CC(=C1Br)CCCCO

Origin of Product

United States

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